5-(3-Bromo-2,4-difluorophenyl)pentanoic acid
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Overview
Description
5-(3-Bromo-2,4-difluorophenyl)pentanoic acid is an organic compound with the molecular formula C11H11BrF2O2 It is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2,4-difluorophenyl)pentanoic acid typically involves the bromination and fluorination of a phenyl ring followed by the attachment of a pentanoic acid chain. One common method involves the bromination of 2,4-difluorophenol under acidic conditions using bromine or a brominating agent in an inert solvent like dimethylformamide (DMF) . The resulting 3-bromo-2,4-difluorophenol is then subjected to further reactions to introduce the pentanoic acid chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by the coupling of the phenyl ring with a pentanoic acid derivative. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-2,4-difluorophenyl)pentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or organolithium compounds can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
5-(3-Bromo-2,4-difluorophenyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(3-Bromo-2,4-difluorophenyl)pentanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pentanoic acid chain can also play a role in the compound’s solubility and transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-difluorophenol: A precursor in the synthesis of 5-(3-Bromo-2,4-difluorophenyl)pentanoic acid.
2,4-Difluorophenylboronic acid: Used in similar coupling reactions.
Uniqueness
This compound is unique due to the combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. The presence of the pentanoic acid chain further enhances its versatility in various applications.
Properties
IUPAC Name |
5-(3-bromo-2,4-difluorophenyl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2O2/c12-10-8(13)6-5-7(11(10)14)3-1-2-4-9(15)16/h5-6H,1-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYBMNZTHFENNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCCCC(=O)O)F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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